

Propyl Red: A Technical Guide to Solubility in Aqueous and Organic Media

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Compound of Interest

Compound Name: *Propyl red*

Cat. No.: *B1294551*

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Propyl red, a synthetic azo dye, is recognized for its utility as a pH indicator and a stain in various biological and chemical applications. A thorough understanding of its solubility characteristics is paramount for its effective application in research, particularly in the formulation of indicator solutions, staining protocols, and in drug development studies where it might be used as a marker. This technical guide provides a comprehensive overview of the solubility of **propyl red** in water and common organic solvents, alongside detailed experimental protocols for its determination.

Core Concepts: Solubility of Propyl Red

Propyl red's molecular structure, characterized by a carboxylic acid group and a dipropylamino group attached to an azobenzene backbone, dictates its solubility profile. The presence of the nonpolar aromatic rings and the alkyl chains of the dipropylamino group contributes to its lipophilic nature, while the carboxylic acid group provides a site for ionization, which can enhance aqueous solubility under certain pH conditions.

Generally, **propyl red** exhibits poor solubility in water and good solubility in polar organic solvents.^{[1][2][3][4]} This behavior is consistent with its high octanol-water partition coefficient (log P), which indicates a preference for lipid-like environments over aqueous ones.^[1]

Quantitative Solubility Data

While precise quantitative solubility data for **propyl red** is not extensively documented in publicly available literature, its solubility characteristics can be summarized as follows:

Solvent System	Qualitative Solubility	Quantitative Data	Reference
Water	Insoluble	Calculated $\log_{10}(\text{Water Solubility})$ $= -5.16 \text{ mol/L}$	
Ethanol	Soluble	Data not available	
Methanol	Soluble	Data not available	
Dimethyl Sulfoxide (DMSO)	Soluble	Data not available	
Dimethylformamide (DMF)	Soluble	Data not available	
Octanol/Water	High Lipophilicity	$\log P = 5.427$	

Experimental Protocol: Determination of Propyl Red Solubility

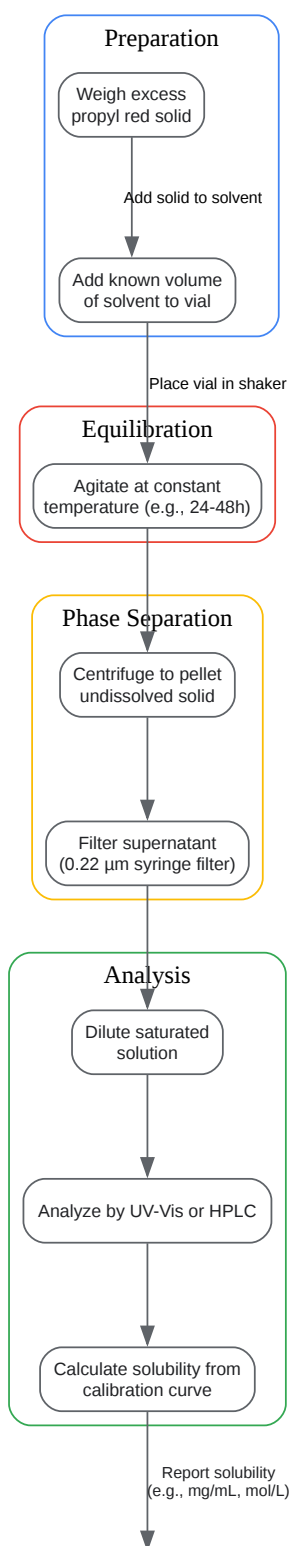
To obtain precise quantitative solubility data for **propyl red** in various solvents, the saturation shake-flask method followed by spectrophotometric or chromatographic analysis is a reliable and widely used approach.

Materials and Equipment

- **Propyl Red** (solid)
- Solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone)
- Volumetric flasks
- Screw-capped vials or flasks

- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (0.22 μm)
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Analytical balance

Experimental Workflow Diagram



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